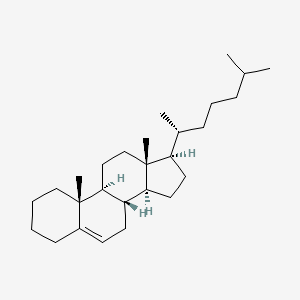

Cholest-5-ene

Descripción general

Descripción

Cholest-5-ene is a chemical compound with the molecular formula C27H46 . It is a steroidal compound that plays a significant role in the biosynthesis of steroid drugs .

Synthesis Analysis

The synthesis of this compound involves various chemical reactions. For instance, one study describes the synthesis of unlabeled and tritium-labeled this compound-3β,7α,12α-triol. The formation of this compound-3β,7α,12α-triol was shown in incubations of cholesterol and this compound-3β,7α-diol with the 20,000 x g supernatant fluid of rat liver homogenates .Molecular Structure Analysis

The molecular structure of this compound is characterized by 7 defined stereocentres . A single crystal X-ray investigation of the compound revealed that the van der Waals interactions play a key role in the formation of the elementary structure .Chemical Reactions Analysis

This compound undergoes various chemical reactions. For example, reactions of this compound or its 3β-substituted derivatives with chlorine in chloroform or chlorobenzene give as kinetically controlled products the expected 5α,5β-dichloride, accompanied by the isomeric 5β,6α-dichloride as a minor component .Physical and Chemical Properties Analysis

This compound has an average mass of 370.654 Da and a monoisotopic mass of 370.359955 Da . The absorption spectrum exhibited a strong absorption band of approximately 246nm, and the fluorescence spectrum of the compound showed one broad peak at 367nm. Thermal studies established that the compound undergoes no phase transition and is stable up to 200°C .Aplicaciones Científicas De Investigación

Inhibition of Cholesterol Synthesis and Absorption

Cholest-5-ene derivatives, such as 5α-cholest-8(14)-en-3β-ol-15-one, have been studied for their ability to inhibit cholesterol synthesis. Schroepfer et al. (1987) found that dietary administration of this compound in rats significantly reduced the intestinal absorption of cholesterol, indicating its potential for managing cholesterol levels (Schroepfer, Christophe, Needleman, Kisic, & Sherrill, 1987).

Anti-Mycobacterial Properties

This compound derivatives exhibit anti-mycobacterial properties. Frank et al. (2016) demonstrated that cholesterol analogs, including (25R)-cholest-5-en-3β,16β,26-triol, inhibit the growth of Mycobacterium tuberculosis. These findings suggest a novel class of anti-mycobacterial agents (Frank, Zhao, Wong, Basudhar, De Voss, & Ortiz de Montellano, 2016).

Quantitation in Biological Samples

This compound derivatives have been identified and quantified in biological samples. Breuer (1995) identified this compound-3β,4β-diol in human plasma and rat liver, providing a method for quantitating this compound in biological samples (Breuer, 1995).

Conversion to Cholesterol in Liver

The conversion of this compound derivatives to cholesterol has been studied. Monger, Parish, and Schroepfer (1980) showed that 5α-cholest-8(14)-en-3β-ol-15-one is convertible to cholesterol in rat liver homogenates, suggesting its involvement in cholesterol metabolism (Monger, Parish, & Schroepfer, 1980).

Anti-Obesity and Serum Lipid Reduction

This compound derivatives have shown potential in reducing obesity and serum lipid concentrations. Suzuki, Shimizu, and Nakata (1998) found that cholest-4-en-3-one derivatives significantly inhibited body weight gain, fat accumulation, and serum triglyceride and cholesterol levels in animals (Suzuki, Shimizu, & Nakata, 1998).

Anti-Cancer Properties

Iversen et al. (1986) studied the effect of 7,22-dihydroxycholesterols (stereoisomers of this compound) on tumor development. Their findings suggest a growth-inhibitory effect on carcinoma development, indicating potential anti-cancer properties (Iversen, Kolberg, Smith-Kielland, & Stabursvik, 1986).

Alleviation of Metabolic Disorders in Obesity

Nagao et al. (2021) investigated cholest-5-en-3-one (5-cholestenone) in obese mice. They found that this cholesterol metabolite significantly alleviated hyperglycemia and hyperinsulinemia in obese mice, suggesting its role in managing obesity-related metabolic disorders (Nagao, Inoue, Suzuki, Shimizu, & Yanagita, 2021).

Production and Purification for Therapeutic Uses

Wu, Li, Song, and Li (2015) explored the production and purification of cholest-4-en-3-one for its positive uses against obesity, liver disease, and in steroid drug synthesis. Their work contributes to the industrial-scale production of high-purity cholest-4-en-3-one (Wu, Li, Song, & Li, 2015).

Mecanismo De Acción

Safety and Hazards

When handling Cholest-5-ene, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Direcciones Futuras

Cholest-5-ene plays a significant role in the biosynthesis of steroid drugs. An in-depth understanding of the structures and molecular mechanisms of enzymes in these degradation processes will facilitate the creation of enzyme mutants with better catalytic capabilities. The introduction of the engineered enzymes into the microbial cell factories may contribute to the industrial production of steroid drugs .

Propiedades

IUPAC Name |

10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H46/c1-19(2)9-8-10-20(3)23-14-15-24-22-13-12-21-11-6-7-17-26(21,4)25(22)16-18-27(23,24)5/h12,19-20,22-25H,6-11,13-18H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTGDZMYNKLTSKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCCC4)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H46 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

570-74-1 | |

| Record name | CHOLEST-5-ENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118131 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

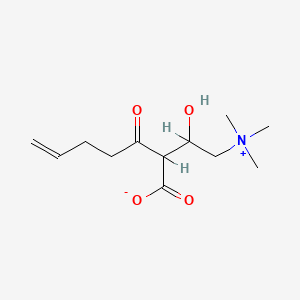

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S,5S,8S,9R,14R,15R,17R,21S,24R,27S)-5,14,15-trihydroxy-2,9,26-trimethyl-3,19,23,28-tetraoxaoctacyclo[16.9.1.118,27.01,5.02,24.08,17.09,14.021,26]nonacos-11-ene-4,10,22,29-tetrone](/img/structure/B1209178.png)

![1-[2-hydroxy-4-methoxy-6-[(2S,3R,4R,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-(4-hydroxyphenyl)propan-1-one](/img/structure/B1209179.png)

![1-[2-Fluoro-4,5-bis(phenylmethoxy)phenyl]-2-(methylamino)ethanol](/img/structure/B1209187.png)

![[(2S,3R,4S)-2-[(3R,4aR,6aR,12S,12bR)-12-hydroxy-3-(2-hydroxypropan-2-yl)-6a,12b-dimethyl-8,11-dioxo-1,2,3,4a,5,6,12,12a-octahydropyrano[3,2-a]xanthen-9-yl]-4-methylhexan-3-yl] acetate](/img/structure/B1209189.png)